molecular formula C22H17BrClNO2S B2908772 3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole CAS No. 850933-18-5

3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole

Cat. No.: B2908772
CAS No.: 850933-18-5
M. Wt: 474.8
InChI Key: LSMMLQXTHGKEIQ-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a bromophenyl and a chlorophenyl group attached to the indole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination and chlorination reactions can be carried out using bromine and chlorine reagents, respectively.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methylsulfonyl]-1-[(2-bromophenyl)methyl]indole
  • 3-[(4-Methylphenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole
  • 3-[(4-Fluorophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole

Uniqueness

3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole is unique due to the presence of both bromine and chlorine atoms, which may enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClNO2S/c23-18-11-9-16(10-12-18)15-28(26,27)22-14-25(21-8-4-2-6-19(21)22)13-17-5-1-3-7-20(17)24/h1-12,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMMLQXTHGKEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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